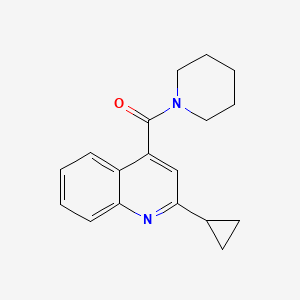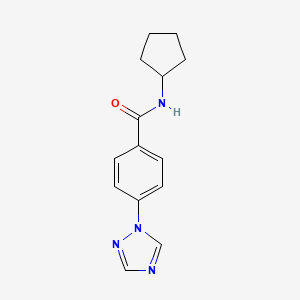
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide (DMBA) is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMBA belongs to the class of benzofuran compounds and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and pathways involved in cellular processes such as DNA synthesis, cell proliferation, and apoptosis. This compound has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to modulate various signaling pathways involved in cellular processes such as DNA synthesis and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound has also been extensively studied for its potential use in various research applications. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, this compound can be toxic at high doses, and caution should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. One area of research is to further elucidate the mechanism of action of this compound. Another area of research is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research can be conducted to investigate the potential use of this compound as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
Synthesemethoden
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethyl-4-propargyloxyphenol. This compound is then reacted with ethyl chloroformate to form 3,5-dimethyl-4-propargyloxyphenyl carbamate. The final step involves the cyclization of the carbamate with sodium hydride to form this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-7-15-14(16)13-10(3)11-8-9(2)5-6-12(11)17-13/h4-6,8H,1,7H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNJRCXTGPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)

